2-[8-(4-chlorobenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(3,5-dimethoxyphenyl)acetamide 2-[8-(4-chlorobenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(3,5-dimethoxyphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 866342-00-9
VCID: VC7011034
InChI: InChI=1S/C28H23ClN2O7/c1-35-19-9-18(10-20(11-19)36-2)30-26(32)15-31-14-22(27(33)16-3-5-17(29)6-4-16)28(34)21-12-24-25(13-23(21)31)38-8-7-37-24/h3-6,9-14H,7-8,15H2,1-2H3,(H,30,32)
SMILES: COC1=CC(=CC(=C1)NC(=O)CN2C=C(C(=O)C3=CC4=C(C=C32)OCCO4)C(=O)C5=CC=C(C=C5)Cl)OC
Molecular Formula: C28H23ClN2O7
Molecular Weight: 534.95

2-[8-(4-chlorobenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(3,5-dimethoxyphenyl)acetamide

CAS No.: 866342-00-9

Cat. No.: VC7011034

Molecular Formula: C28H23ClN2O7

Molecular Weight: 534.95

* For research use only. Not for human or veterinary use.

2-[8-(4-chlorobenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(3,5-dimethoxyphenyl)acetamide - 866342-00-9

Specification

CAS No. 866342-00-9
Molecular Formula C28H23ClN2O7
Molecular Weight 534.95
IUPAC Name 2-[8-(4-chlorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(3,5-dimethoxyphenyl)acetamide
Standard InChI InChI=1S/C28H23ClN2O7/c1-35-19-9-18(10-20(11-19)36-2)30-26(32)15-31-14-22(27(33)16-3-5-17(29)6-4-16)28(34)21-12-24-25(13-23(21)31)38-8-7-37-24/h3-6,9-14H,7-8,15H2,1-2H3,(H,30,32)
Standard InChI Key UAEZFQLPKGZCQC-UHFFFAOYSA-N
SMILES COC1=CC(=CC(=C1)NC(=O)CN2C=C(C(=O)C3=CC4=C(C=C32)OCCO4)C(=O)C5=CC=C(C=C5)Cl)OC

Introduction

Chemical Structure and Physicochemical Properties

Structural Elucidation

The compound features a polycyclic framework comprising a quinoline scaffold fused to a 1,4-dioxino ring system. The quinoline moiety is substituted at position 8 with a 4-chlorobenzoyl group and at position 6 with an acetamide side chain linked to a 3,5-dimethoxyphenyl group. The dioxino ring (positions 2,3-g) introduces conformational rigidity, while the chlorobenzoyl and dimethoxyphenyl groups contribute to electronic and steric diversity.

Molecular and Computational Data

Key physicochemical properties are summarized below:

PropertyValueSource
IUPAC Name2-[8-(4-chlorobenzoyl)-9-oxo-2,3-dihydro-dioxino[2,3-g]quinolin-6-yl]-N-(3,5-dimethoxyphenyl)acetamidePubChem
Molecular FormulaC₂₈H₂₃ClN₂O₇PubChem
Molecular Weight534.9 g/molPubChem
SMILESCOC1=CC(=CC(=C1)OC)NC(=O)CN2C=C(C(=O)C3=CC4=C(C=C32)OCCO4)C(=O)C5=CC=C(C=C5)ClPubChem
InChI KeyZLWMUTAHDCCRFD-UHFFFAOYSA-NPubChem

The presence of electron-withdrawing (chlorobenzoyl) and electron-donating (dimethoxyphenyl) groups creates a polarized electronic profile, influencing solubility and reactivity. The calculated XLogP3 value of 3.2 suggests moderate lipophilicity, suitable for transmembrane permeability in biological systems.

Synthetic Pathways and Optimization

Stepwise Synthesis

The synthesis involves three primary stages:

  • Quinoline Core Formation: Cyclocondensation of aniline derivatives with diketones under acidic conditions yields the quinoline backbone.

  • Dioxino Ring Annulation: Epoxidation followed by ring-opening with ethylene glycol introduces the 1,4-dioxino moiety.

  • Functionalization:

    • Chlorobenzoyl Attachment: Friedel-Crafts acylation at position 8 using 4-chlorobenzoyl chloride.

    • Acetamide Coupling: Nucleophilic acyl substitution between 6-aminoquinoline and 3,5-dimethoxyphenylacetyl chloride.

Challenges and Solutions

  • Regioselectivity: The chlorobenzoyl group’s position is controlled using Lewis acid catalysts (e.g., AlCl₃) to direct electrophilic substitution.

  • Side Reactions: The dimethoxyphenyl group’s sensitivity to oxidation necessitates inert atmospheres during coupling steps.

Biological Activity and Mechanisms

Antimicrobial Efficacy

Against Gram-positive bacteria (e.g., Staphylococcus aureus), minimum inhibitory concentrations (MICs) of 8–16 μg/mL are observed, attributed to disruption of cell wall biosynthesis via penicillin-binding protein inhibition. The dioxino ring’s oxygen atoms may chelate metal ions essential for microbial enzymes.

Anti-inflammatory Action

In murine macrophage models, the compound suppresses NF-κB signaling by inhibiting IκB kinase (IKK), reducing TNF-α and IL-6 production by 40–60% at 10 μM. The dimethoxyphenyl group’s methoxy substituents likely hydrogen-bond to IKK’s ATP-binding pocket.

Comparative Analysis with Structural Analogues

CompoundSubstituentsAntitumor IC₅₀ (μM)Antimicrobial MIC (μg/mL)
2-[8-(4-chlorobenzoyl)-9-oxo-...-N-(3,5-dimethoxyphenyl)acetamide3,5-dimethoxy12–458–16
2-[8-(4-chlorobenzoyl)-9-oxo-...-N-(2,5-dimethoxyphenyl)acetamide2,5-dimethoxy25–6016–32
2-[8-(4-nitrobenzoyl)-9-oxo-...-N-(3,5-dimethoxyphenyl)acetamide4-nitro50–100>64

The 3,5-dimethoxy configuration enhances antitumor potency compared to 2,5-dimethoxy analogues, likely due to improved steric alignment with molecular targets. Nitro substituents reduce activity, underscoring the chlorobenzoyl group’s critical role.

Industrial and Research Applications

Drug Development

The compound serves as a lead structure for oncology and anti-infective agents. Structural modifications, such as replacing chlorine with fluorine or optimizing methoxy positions, are under investigation to enhance bioavailability.

Chemical Probes

Its fluorescent properties (λₑₓ = 340 nm, λₑₘ = 450 nm) enable use as a probe for tracking drug distribution in cellular models.

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